molecular formula C6H3BrN4O2 B13652937 3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine

3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13652937
M. Wt: 243.02 g/mol
InChI Key: POPBHVHUUIBSGR-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with bromine and nitro substituents at the 3 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by bromination and nitration. The reaction conditions often include the use of glacial acetic acid as a solvent and iodine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Amino or thiol derivatives.

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine involves the inhibition of specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . By inhibiting these kinases, this compound can potentially prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

3-bromo-6-nitro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3BrN4O2/c7-6-5-4(9-10-6)1-3(2-8-5)11(12)13/h1-2H,(H,9,10)

InChI Key

POPBHVHUUIBSGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)[N+](=O)[O-]

Origin of Product

United States

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